C.I.Reactive Brown 8 C.I.Reactive Brown 8
Brand Name: Vulcanchem
CAS No.: 12225-65-9
VCID: VC0225615
InChI:
SMILES:
Molecular Formula: I3O9Yb
Molecular Weight: 0

C.I.Reactive Brown 8

CAS No.: 12225-65-9

Cat. No.: VC0225615

Molecular Formula: I3O9Yb

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

C.I.Reactive Brown 8 - 12225-65-9

Specification

CAS No. 12225-65-9
Molecular Formula I3O9Yb
Molecular Weight 0

Introduction

Chemical Identification and Properties

C.I. Reactive Brown 8 is characterized by several key identifiers and chemical properties that distinguish it from other reactive dyes. The dye belongs to a specialized category of reactive colorants that form covalent bonds with textile fibers during the dyeing process.

Basic Identification

C.I. Reactive Brown 8 has been assigned the CAS Registry Number 12225-65-9 . This unique numerical identifier ensures accurate identification of the compound in chemical databases and literature. The dye is classified as a single azo metal complex based on its molecular structure . Azo compounds are characterized by one or more azo groups (-N=N-) serving as the primary chromophore, which is responsible for the compound's color-producing properties.

Performance Characteristics

The practical value of C.I. Reactive Brown 8 in textile applications depends largely on its performance characteristics, particularly its resistance to various degradation factors.

Fastness Properties

Table 1 presents the documented fastness properties of C.I. Reactive Brown 8 according to ISO standards. These values represent the dye's resistance to color change (fading) and its tendency to stain adjacent fabrics under various conditions.

Table 1: Fastness Properties of C.I. Reactive Brown 8

StandardTest TypeFadingStain
ISOLight Fastness5-6 (red)4-5 (red)
ISOOxygen Bleaching55
ISOPerspiration Fastness44-5
ISOSoaping45

Note: Ratings are on a scale of 1-8, where 1 represents poor performance and 8 represents excellent performance .

The data demonstrates that C.I. Reactive Brown 8 exhibits good to excellent resistance across all tested parameters. Particularly noteworthy is its light fastness rating of 5-6, indicating strong resistance to color degradation upon exposure to light. This property is especially valuable for textiles that will be frequently exposed to sunlight or bright artificial lighting.

Comparative Performance

To contextualize the performance of C.I. Reactive Brown 8, it is useful to compare its properties with other reactive brown dyes. Table 2 presents such a comparison with C.I. Reactive Brown 1 and C.I. Reactive Brown 9.

Table 2: Comparative Analysis of Selected Reactive Brown Dyes

PropertyC.I. Reactive Brown 8C.I. Reactive Brown 1C.I. Reactive Brown 9
Molecular StructureSingle azo, Metal Complexes Double azo class Single azo, Metal Complexes
Molecular FormulaNot fully documentedC₃₁H₁₈ClN₉Na₄O₁₂S₄ C₂₈H₂₀ClN₇Na₂O₁₂S₃
Molecular WeightNot fully documented964.20 824.13
CAS Registry Number12225-65-9 12238-04-9 12225-66-0
AppearanceRed light grey Brown Claret
Light Fastness (Fading)5-6 6 4-5

Applications in Textile Industry

C.I. Reactive Brown 8 finds primary application in the textile industry, particularly in the dyeing of cellulosic fibers.

Primary Applications

The main applications of C.I. Reactive Brown 8 include:

  • Dyeing of cotton fabrics and textiles

  • Coloration of viscose fibers

  • Application on other cellulosic materials

  • Potentially suitable for blended fabrics containing cellulosic components

The dye produces a distinctive red light grey shade that has found acceptance in various textile applications where color durability is essential.

Environmental and Toxicological Considerations

Toxicological Considerations

Manufacturing Processes

Synthetic Pathway

The general synthetic pathway for azo metal complex reactive dyes typically includes:

  • Diazotization of an aromatic amine to form a diazonium salt

  • Coupling of the diazonium salt with another aromatic compound to form the azo linkage

  • Complexation with a metal ion (often chromium, copper, or cobalt)

  • Introduction of reactive groups capable of forming covalent bonds with cellulosic fibers

For other reactive brown dyes, more detailed manufacturing methods are available. For example, C.I. Reactive Brown 9 is synthesized using 2-aminobenzoic acid, 7-amino-4-hydroxynaphthalene-2-sulfonic acid, 2,4,6-trichloro-1,3,5-triazine, and 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate . A similar approach, with appropriate modifications, might be employed for C.I. Reactive Brown 8.

Research Gaps and Future Directions

The analysis of available literature on C.I. Reactive Brown 8 reveals several significant research gaps that warrant further investigation.

Identified Research Gaps

  • Complete molecular structure elucidation, including molecular formula and weight

  • Comprehensive physical and chemical property characterization

  • Specific environmental impact assessments

  • Toxicological studies specific to this compound

  • Biodegradation pathways and efficiency

  • Optimization of application methods to improve fixation rates

Recommended Research Directions

To address these gaps, future research could focus on:

  • Spectroscopic analysis (NMR, MS, IR) to fully elucidate the molecular structure

  • Studies on biodegradation efficiency using various microbial strains, similar to approaches used for other reactive dyes

  • Environmental fate and transport investigations

  • Toxicity assessments on aquatic organisms

  • Development of more efficient application methods to improve fixation rates and reduce environmental discharge

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